1-Acetyl-1H-pyrrole-3-sulfonic acid

Description

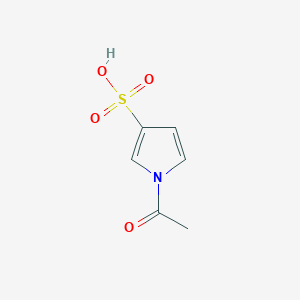

Structure

2D Structure

3D Structure

Properties

CAS No. |

857422-43-6 |

|---|---|

Molecular Formula |

C6H7NO4S |

Molecular Weight |

189.19 g/mol |

IUPAC Name |

1-acetylpyrrole-3-sulfonic acid |

InChI |

InChI=1S/C6H7NO4S/c1-5(8)7-3-2-6(4-7)12(9,10)11/h2-4H,1H3,(H,9,10,11) |

InChI Key |

PHQCDEFVOIYZIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=CC(=C1)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Acetyl 1h Pyrrole 3 Sulfonic Acid

Regioselective Sulfonation Strategies of N-Acylpyrroles

The direct sulfonation of N-acylpyrroles presents a primary pathway to introduce the sulfonic acid group onto the pyrrole (B145914) ring. The success of this approach hinges on controlling the regioselectivity of the electrophilic substitution.

Direct Sulfonation Approaches

Direct sulfonation of N-acylpyrroles can be achieved using various sulfonating agents. The choice of reagent is critical to avoid polymerization of the sensitive pyrrole ring under strongly acidic conditions. wright.edu

Sulfur Trioxide-Pyridine Complex (SO3-pyridine): This complex is a mild sulfonating agent frequently used for sensitive heterocyclic compounds. researchgate.netlifechempharma.com While the sulfonation of unsubstituted pyrrole with the SO3-pyridine complex typically yields pyrrole-2-sulfonic acid, the presence of an N-acyl group can alter the regiochemical outcome. wright.edulifechempharma.comscribd.com The reaction is generally performed at elevated temperatures in a solvent like pyridine. lifechempharma.comscribd.com

Chlorosulfonic Acid (ClSO3H): Chlorosulfonic acid is a more reactive sulfonating agent that can be used, often in a solvent like acetonitrile, to sulfonate N-protected pyrroles. researchgate.netglobalspec.comresearchgate.net This method has been successfully employed for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride, which can then be converted to the corresponding sulfonic acid. researchgate.netresearchgate.net The reaction conditions, such as temperature and solvent, must be carefully controlled to achieve the desired product and minimize side reactions. globalspec.com

Table 1: Comparison of Direct Sulfonating Agents for N-Acylpyrroles

| Sulfonating Agent | Reactivity | Typical Conditions | Common Outcome |

| SO3-pyridine complex | Mild | Pyridine, ~100°C | Can favor C-2 or C-3 sulfonation depending on the N-acyl group. wright.edulifechempharma.com |

| Chlorosulfonic acid | High | Acetonitrile, 0°C to room temperature | Can lead to the formation of sulfonyl chlorides, with regioselectivity influenced by the N-protecting group. researchgate.netresearchgate.net |

Influence of N-Acetyl Group on Electrophilic Sulfonation Regioselectivity (C-2 vs C-3)

The N-acetyl group is an electron-withdrawing group that deactivates the pyrrole ring towards electrophilic substitution. msu.edu However, its influence on the regioselectivity of sulfonation is a critical factor. Generally, electrophilic substitution on the pyrrole ring favors the C-2 position due to the greater stabilization of the cationic intermediate. msu.edu

The N-acetyl group, like other N-sulfonyl or N-alkoxycarbonyl groups, modifies the electron distribution within the pyrrole ring. nih.gov This modification can alter the typical C-2 selectivity. While N-alkoxycarbonyl groups have been shown to direct acylation exclusively to the C-2 position, the outcome with sulfonation can be more varied. nih.gov The interplay of steric hindrance from the N-acetyl group and its electronic effect determines whether the electrophilic attack occurs at the C-2 or the less sterically hindered C-3 position. researchgate.net Some studies have shown that sulfonation of N-substituted pyrroles can lead to the C-3 isomer, contrary to the typical outcome with unsubstituted pyrrole. researchgate.net

N-Acetylation Strategies of Pyrrole Sulfonic Acids

An alternative synthetic route involves the initial preparation of a pyrrole sulfonic acid precursor, followed by N-acetylation.

N-Acylation of Pyrrole-3-sulfonic Acid Precursors

This approach requires the synthesis of pyrrole-3-sulfonic acid or a suitable derivative as the starting material. The subsequent N-acetylation would then yield the target compound. The synthesis of pyrrole-3-sulfonic acid itself has been a subject of study, with reports indicating that sulfonation of certain pyrrole derivatives can lead to the 3-sulfonated product. researchgate.net Once obtained, the N-acylation of this precursor can be carried out.

Evaluation of Acylating Agents and Reaction Conditions

The N-acetylation of pyrrole sulfonic acids can be achieved using various acylating agents. The choice of agent and reaction conditions is crucial for an efficient transformation.

Acetic Anhydride (B1165640): Acetic anhydride is a common and effective acetylating agent. msu.edu In the context of pyrroles, it can be used to introduce an acetyl group onto the nitrogen atom. msu.edu The reaction may or may not require a catalyst, depending on the substrate's reactivity. scribd.com

Trifluoroacetic Anhydride (TFAA): TFAA is a highly reactive acylating agent. It has been used to activate carboxylic acids for the acylation of N-protected pyrroles. nih.govacs.org For N-acetylation, a mixed anhydride approach using TFAA could be considered, though its high reactivity might lead to side reactions. acs.orggoogle.com

Trifluoromethanesulfonic Anhydride (Tf2O): Similar to TFAA, trifluoromethanesulfonic anhydride is a powerful activating agent. While primarily used to activate carboxylic acids for C-acylation, its potential for N-acylation under specific conditions could be explored. bath.ac.uk

Table 2: Common Acylating Agents for Pyrrole Derivatives

| Acylating Agent | Reactivity | Typical Use |

| Acetic Anhydride | Moderate | Direct N-acetylation of pyrroles. scribd.commsu.edu |

| Trifluoroacetic Anhydride (TFAA) | High | Activator for carboxylic acids in C-acylation of N-protected pyrroles. nih.govacs.org |

| Trifluoromethanesulfonic Anhydride (Tf2O) | Very High | Activator for carboxylic acids in C-acylation reactions. bath.ac.uk |

Multi-component Reactions and Convergent Syntheses of 1-Acetyl-1H-pyrrole-3-sulfonic acid Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrroles in a single step from three or more starting materials. researchgate.netnih.govbohrium.com While a direct MCR for this compound is not explicitly detailed in the provided results, the principles of MCRs could be applied to construct the core pyrrole ring with the necessary functionalities or precursors for them. scispace.comorientjchem.orgresearchgate.net For instance, a reaction could be designed involving components that would introduce the acetylamino function and a group that can be readily converted to a sulfonic acid.

Green Chemistry Approaches in Synthetic Design

The development of environmentally benign synthetic routes is a central focus of modern chemical research. For the synthesis of this compound, green chemistry principles can be applied to both key steps: the N-acetylation of pyrrole and the subsequent sulfonation of the pyrrole ring. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency, often through the use of recyclable catalysts and alternative reaction media.

The traditional synthesis of N-acetylpyrrole may involve reagents like acetic anhydride, sometimes at high temperatures or with the use of a base such as triethylamine. uop.edu.pkidc-online.commycollegevcampus.com Greener alternatives focus on milder conditions and more sustainable materials. One promising approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]), as a recyclable solvent. organic-chemistry.org These reactions can proceed under mild conditions and offer high regioselectivity for N-substitution, preventing the formation of C-acetylated byproducts. organic-chemistry.org Another green technique is the use of microwave-assisted synthesis, which can accelerate reactions and reduce energy consumption. nih.gov

For the subsequent sulfonation step, which directs the sulfonic acid group to the C-3 position of the N-acetylated pyrrole ring, green strategies primarily revolve around replacing corrosive and difficult-to-handle sulfonating agents with solid acid catalysts. These catalysts are advantageous as they are often recoverable and reusable, minimizing waste and simplifying product purification. nih.govrsc.orgresearchgate.net

Several types of solid acid catalysts have been investigated for reactions involving pyrrole derivatives:

Sulfonated Carbon-Based Catalysts: Materials like amorphous carbon with sulfonic acid groups (AC-SO3H), which can be derived from biomass such as rice husks, have demonstrated effectiveness in catalyzing reactions for pyrrole synthesis. rsc.org These catalysts are noted for their stability and can be recovered and reused with minimal loss of activity. rsc.org

Polymer-Based Catalysts: Sulfonated polypyrrole nanospheres have been developed as solid acid catalysts. Studies show that lower carbonization and sulfonation temperatures during their preparation lead to enhanced catalytic activity and better recyclability.

Supported Sulfuric Acid: Silica sulfuric acid (SSA) is a heterogeneous catalyst that has been used effectively for Paal-Knorr pyrrole synthesis under solvent-free conditions at room temperature, offering high yields in short reaction times. researchgate.net

Magnetic Catalysts: To further simplify catalyst recovery, sulfonic acid groups can be immobilized on magnetic nanoparticles. nih.gov For example, polysaccharides like chitosan (B1678972) can be magnetized and then sulfonated to create a highly efficient and easily separable catalyst. nih.govrsc.org

The table below summarizes various green catalytic systems applicable to the synthesis of pyrrole derivatives, highlighting their potential for the synthesis of this compound.

Interactive Data Table: Green Catalytic Systems for Pyrrole Derivatization

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Green Advantages | Yields Reported (for related syntheses) | Reference(s) |

| Ionic Liquid | 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF6]) | N-substitution | Recyclable solvent, high regioselectivity, mild conditions | Excellent | organic-chemistry.org |

| Solid Acid | Amorphous Carbon-SO3H (from rice husk) | Pyrrole Synthesis | Recyclable, derived from biomass, stable | Up to 67% | rsc.org |

| Solid Acid | Sulfonated Polypyrrole Nanospheres | Esterification | Recyclable solid catalyst | Good activity and recyclability | |

| Solid Acid | Silica Sulfuric Acid (SSA) | Pyrrole Synthesis | Solvent-free, room temperature, high yields, short reaction time | Up to 98% | researchgate.net |

| Magnetic Catalyst | Fe3O4@chitosan–SO3H | Pyrrole Synthesis | Easily separable and reusable, biodegradable support | Good | nih.gov |

Based on these findings, a potential green synthetic design for this compound would first involve the N-acetylation of pyrrole using a recyclable ionic liquid as the solvent. Following the isolation of N-acetylpyrrole, the sulfonation could be carried out using a recoverable solid acid catalyst, such as magnetic sulfonated chitosan, under mild, potentially solvent-free conditions. This approach would adhere to green chemistry principles by minimizing waste, utilizing recyclable catalysts, and avoiding harsh reagents.

Mechanistic Investigations of Reactions Involving 1 Acetyl 1h Pyrrole 3 Sulfonic Acid

Electrophilic Aromatic Substitution Mechanisms on the Pyrrole (B145914) Ring

The reactivity of the pyrrole ring in 1-Acetyl-1H-pyrrole-3-sulfonic acid towards electrophiles is significantly influenced by the electronic properties of the N-acetyl and C3-sulfonic acid groups.

Both the N-acetyl and the C3-sulfonic acid groups are electron-withdrawing, which deactivates the pyrrole ring towards electrophilic aromatic substitution compared to unsubstituted pyrrole. libretexts.org The high reactivity of the unsubstituted pyrrole ring often leads to polymerization under acidic conditions, a tendency that is mitigated by the presence of these deactivating groups. scribd.com

The N-acetyl group, through resonance and inductive effects, decreases the electron density of the pyrrole ring. libretexts.orgacs.org This deactivation makes the conditions for electrophilic substitution more vigorous than for simple pyrroles. scribd.com The introduction of an electron-withdrawing group on the nitrogen atom, such as a phenylsulfonyl group, has been shown to direct subsequent Friedel-Crafts electrophilic substitution predominantly to the 3-position. nih.gov In the case of this compound, the 3-position is already substituted.

The sulfonic acid group (-SO₃H) is a strong deactivating group and is considered a meta-director in benzene (B151609) chemistry. pearson.com On a pyrrole ring, it also deactivates the ring towards electrophilic attack. For pyrrole-2-sulfonic acid, electrophiles are directed to the C4 and C5 positions. In the case of this compound, the combined deactivating effects of both the N-acetyl and C3-sulfonic acid groups would be substantial. The remaining open positions for substitution are C2, C4, and C5. The directing effects would be a competition between the influences of the two groups, with substitution likely to occur at the position least deactivated. Given that N-acyl groups tend to direct to the 3-position (which is blocked), and the 3-sulfonic acid group would likely direct to the 5-position, the C5 position is a probable site for electrophilic attack. However, steric hindrance could also play a significant role.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution of Pyrrole

| Substituent | Electronic Effect | Ring Reactivity | Directing Influence |

| -H (unsubstituted) | Neutral | Highly Activated | C2 (α) |

| -COCH₃ (at N1) | Electron-withdrawing | Deactivated | C3 (β) |

| -SO₃H (at C3) | Electron-withdrawing | Deactivated | C5 |

Computational studies on substituted pyrroles provide valuable insights into reaction mechanisms where experimental data is scarce. Density functional theory (DFT) calculations are commonly used to model the reaction pathways and transition states of electrophilic substitution reactions. scispace.comresearchgate.net

For N-substituted pyrroles, quantum chemical calculations have shown that the nature of the substituent on the nitrogen atom, steric factors, and the nature of the electrophile all influence whether substitution occurs at the α or β position. scispace.com In the case of this compound, computational models could be employed to determine the relative activation energies for electrophilic attack at the C2, C4, and C5 positions. Such studies would involve calculating the energies of the corresponding σ-complexes (arenium ions). The stability of these intermediates is a key factor in determining the regioselectivity of the reaction. researchgate.netresearchgate.net

A study on N-alkoxycarbonyl pyrroles suggested that they possess a more electron-deficient nitrogen compared to N-sulfonylpyrroles. acs.org This difference in electronic structure can lead to different reactivities and regioselectivities. Similar computational comparisons for this compound would be instructive.

Table 2: Calculated Parameters for Electrophilic Substitution on a Model Pyrrole System

| Parameter | C2-Attack | C3-Attack |

| Activation Energy (kcal/mol) | 18.48 | 19.20 |

| Relative Energy of σ-complex (kcal/mol) | 0.00 | +0.72 |

Data adapted from a DFT study on unsubstituted pyrrole and is for illustrative purposes. researchgate.net

Nucleophilic Displacement Reactions of the Sulfonic Acid Moiety

The sulfonic acid group can be displaced by various nucleophiles, providing a route to other substituted pyrroles.

Aryl sulfonic acids can be converted to the corresponding sulfonyl chlorides by treatment with chlorinating agents such as phosphorus pentachloride or thionyl chloride. google.commdpi.com This reaction is a standard transformation in organic synthesis. For this compound, this would yield 1-acetyl-1H-pyrrole-3-sulfonyl chloride.

The resulting sulfonyl chloride is a versatile intermediate. It can react with primary or secondary amines to form sulfonamides. organic-chemistry.org This reaction is a common method for the synthesis of a wide variety of sulfonamide-containing compounds. thieme-connect.comorganic-chemistry.org The reaction of 1-acetyl-1H-pyrrole-3-sulfonyl chloride with an amine would produce the corresponding N-substituted 1-acetyl-1H-pyrrole-3-sulfonamide.

The kinetics of nucleophilic displacement at a sulfonyl center have been studied for various aryl sulfonates. acs.orgeurjchem.com These reactions generally proceed through a concerted SN2-type mechanism. mdpi.com The reactivity is influenced by the electronic nature of the substituents on the aromatic ring and the nature of the nucleophile and leaving group. acs.org

For the displacement of the sulfonic acid group in this compound, the electron-withdrawing N-acetyl group would likely influence the reaction rate. Kinetic studies could be performed by monitoring the reaction progress over time under various conditions of temperature and concentration. Such studies would allow for the determination of rate constants, activation energies, and other thermodynamic parameters.

Kinetic studies on the reactions of aryl benzenesulfonates have shown that the presence of alkali metal ions can catalyze the nucleophilic displacement, indicating the role of ion-pairing in the reaction mechanism. acs.org Similar effects might be observed in the reactions of this compound derivatives.

Redox Chemistry of the Pyrrole Nucleus

The pyrrole ring is susceptible to both oxidation and reduction. The electrochemical properties of pyrroles are of interest for the development of conducting polymers and other materials. acs.orgresearchgate.net The presence of substituents significantly affects the redox potentials of the pyrrole ring. acs.orgrsc.org

N-substitution with strong electron-withdrawing groups is a common strategy to stabilize pyrrole monomers and oligopyrroles. acs.org The electrochemical oxidation of N-substituted oligopyrroles has been investigated by cyclic voltammetry to determine their standard oxidation potentials. acs.org For this compound, the N-acetyl and C3-sulfonic acid groups would make the pyrrole ring more difficult to oxidize compared to unsubstituted pyrrole.

The electrochemical behavior of this compound could be studied using techniques like cyclic voltammetry to determine its oxidation and reduction potentials. This would provide information on the stability of the corresponding radical cations and anions. The redox properties are crucial for applications in materials science and as redox mediators in chemical reactions. tandfonline.com

Controlled Reduction Pathways

No specific research findings on the controlled reduction of this compound are available in the reviewed literature. While general methods for the reduction of acetylpyrroles and sulfonic acids exist, their applicability and the specific mechanistic pathways for this bifunctional molecule have not been documented.

Oxidative Transformations

Detailed mechanistic studies on the oxidative transformations of this compound are not present in the public scientific domain. The interplay between the oxidizable pyrrole ring and the two deactivating substituents would present a unique chemical challenge, but no studies have been published to detail these transformations.

Rearrangement and Cycloaddition Reactions

There is no available literature detailing the involvement of this compound in rearrangement or cycloaddition reactions. While pyrroles can participate in reactions such as Diels-Alder cycloadditions, the specific conditions and mechanistic details for this substituted pyrrole have not been investigated or reported.

Advanced Spectroscopic Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. However, specific NMR data for 1-Acetyl-1H-pyrrole-3-sulfonic acid, including chemical shifts (δ), coupling constants (J), and through-space correlations, are not available in the public domain.

High-Resolution 1H and 13C NMR for Structural Assignment and Purity Assessment

High-resolution 1H and 13C NMR spectra are fundamental for assigning the protons and carbons in a molecule's structure and for assessing its purity. For this compound, one would expect to observe distinct signals for the pyrrole (B145914) ring protons, the acetyl group protons, and the corresponding carbons. The chemical shifts would be influenced by the electron-withdrawing effects of the acetyl and sulfonic acid groups. Without experimental data, a definitive assignment is not possible.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to assign adjacent protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for connecting the acetyl group to the pyrrole ring and confirming the position of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to understanding the molecule's preferred conformation.

While these techniques are powerful, their application to this compound has not been reported in the available literature. nih.gov

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) studies are employed to investigate conformational changes in molecules, such as ring inversions or restricted rotation around single bonds. beilstein-journals.org For this compound, DNMR could potentially be used to study the rotational barrier around the N-C(O) bond of the acetyl group. Such studies on related pyrrole derivatives have revealed dynamic behaviors, but specific research on this compound is absent. mdpi.comacs.orgbohrium.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a compound.

Infrared (IR) Spectroscopy for Functional Group Identification (S=O stretching, C=O stretching)

IR spectroscopy is particularly useful for identifying characteristic functional groups. In the IR spectrum of this compound, prominent absorption bands would be expected for:

The carbonyl (C=O) stretching vibration of the acetyl group.

The symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group.

Vibrations associated with the pyrrole ring.

While IR spectra for related compounds like 3-acetyl-1-(phenylsulfonyl)pyrrole (B185436) are available, showing a C=O stretch, specific data for this compound is not. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool in chemical analysis for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure. In the characterization of this compound, various mass spectrometric methods are employed to ascertain its molecular identity and purity.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of organic compounds. Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion to a very high degree of accuracy (typically within 5 ppm). This precision allows for the determination of the exact mass of a molecule, which in turn enables the confident assignment of its molecular formula.

For this compound, the molecular formula is established as C₆H₇NO₄S. bldpharm.com HRMS analysis provides an experimental mass value that can be compared against the calculated theoretical exact mass. A close correlation between the measured and theoretical mass confirms the elemental composition, distinguishing the target compound from other isomers or compounds with the same nominal mass. For instance, techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer are commonly used to obtain such precise measurements. mdpi.com The analysis of related pyrrole compounds in research demonstrates the routine application of HRMS for confirming molecular formulas by matching the observed mass with the calculated value. mdpi.comrsc.orggoogle.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇NO₄S |

| Nominal Mass | 189 g/mol |

| Theoretical Monoisotopic Mass (Exact Mass) | 189.01230 u |

| Common Ionization Technique | Electrospray Ionization (ESI) |

| Expected Adduct (Positive Mode) | [M+H]⁺, [M+Na]⁺ |

| Expected Adduct (Negative Mode) | [M-H]⁻ |

Chromatography coupled with mass spectrometry is essential for assessing the purity of a compound and analyzing its presence in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound due to the compound's polarity and non-volatile nature. In this technique, the sample is first passed through a liquid chromatography column, which separates the target compound from impurities or other components. The eluent from the column is then introduced into the mass spectrometer, which detects and identifies the separated species. LC-MS is frequently used to monitor the progress of chemical reactions, allowing for the identification of starting materials, intermediates, and final products in the reaction mixture. acs.org Commercial suppliers often provide LC-MS data to certify the purity of chemical standards, including for this compound. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds. chemrxiv.orgnih.gov For non-volatile compounds like sulfonic acids, a chemical derivatization step is typically required to convert them into more volatile analogs prior to analysis. chemrxiv.orgmdpi.com For this compound, this might involve trimethylsilylation to increase its volatility. Once derivatized, GC-MS can provide high-resolution separation, making it an excellent method for detecting and quantifying trace impurities in a sample. mdpi.com

| Technique | Application for this compound | Key Considerations |

|---|---|---|

| LC-MS | Purity assessment, reaction monitoring, quantification in mixtures. | Ideal for polar, non-volatile compounds. No derivatization needed. bldpharm.comacs.org |

| GC-MS | High-resolution purity analysis for trace volatile impurities. | Requires derivatization to increase volatility of the sulfonic acid. chemrxiv.orgmdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method available for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov This technique provides unequivocal proof of structure by mapping electron density to reveal the exact positions of atoms in the crystal lattice, thereby confirming molecular connectivity, bond lengths, bond angles, and stereochemistry. amegroups.cn

To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed computationally to generate a three-dimensional model of the molecule's structure.

| Parameter | Description | Expected Insight for this compound |

|---|---|---|

| Unit Cell Dimensions | The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal. researchgate.net | Defines the fundamental crystal lattice. |

| Space Group | The set of symmetry operations that describe the crystal's structure. researchgate.net | Reveals the symmetry present in the crystal packing. |

| Bond Lengths & Angles | Precise measurements of distances between bonded atoms and angles between adjacent bonds. | Confirms the covalent structure and geometry of the pyrrole ring and substituents. |

| Torsion Angles | The dihedral angles that define the conformation of flexible parts of the molecule. | Describes the orientation of the acetyl and sulfonic acid groups. |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds and π-π stacking between molecules. frontiersin.org | Explains how molecules are arranged and held together in the solid state. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure and properties of molecules. mdpi.com Methods like B3LYP, often combined with basis sets such as 6-31G(d) or 6-311++G(d,p), are frequently employed to balance accuracy and computational cost in studies of heterocyclic compounds. researchgate.netresearchgate.netresearchgate.net

The sulfonation of N-substituted pyrroles can potentially yield two primary isomers: the 2-sulfonic acid and the 3-sulfonic acid derivative. DFT calculations are crucial for predicting the regioselectivity of this reaction by determining the relative thermodynamic stability of the isomers.

Computational studies on the sulfonation of pyrrole (B145914) and its simple derivatives have shown that the formation of the 3-sulfonated product (β-pyrrolesulfonic acid) is generally more thermodynamically favorable and kinetically less hindered than the formation of the 2-sulfonated isomer. researchgate.netresearchgate.net This preference is largely influenced by solvation effects, with polar solvents further favoring the 3-substituted product. researchgate.net By analogy, DFT calculations on 1-acetylpyrrole would involve optimizing the geometry of both the 2-sulfonic acid and 3-sulfonic acid isomers and comparing their total electronic energies. The isomer with the lower energy is predicted to be the more stable product.

Table 1: Hypothetical DFT-Calculated Relative Energies for Isomers of 1-Acetyl-1H-pyrrole-sulfonic acid

| Isomer | Method/Basis Set | Relative Energy (kcal/mol) | Stability |

| 1-Acetyl-1H-pyrrole-3-sulfonic acid | B3LYP/6-31+G(d) | 0.00 | More Stable |

| 1-Acetyl-1H-pyrrole-2-sulfonic acid | B3LYP/6-31+G(d) | +4.5 | Less Stable |

| Note: This table is illustrative, based on trends observed for pyrrole sulfonation. researchgate.netresearchgate.net Actual values would require specific calculations for this molecule. |

DFT is used to calculate a range of electronic properties and global reactivity descriptors that help in understanding a molecule's chemical behavior. mdpi.comekb.eg Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. researchgate.net For this compound, MEP maps would identify regions of negative potential (nucleophilic sites) around the oxygen atoms of the acetyl and sulfonic acid groups, while positive potential (electrophilic sites) would be associated with the hydrogen atoms, particularly the acidic proton of the sulfonic acid group.

Table 2: Common Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of a molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. ekb.eg |

| Chemical Softness (S) | 1/η | Reciprocal of hardness; indicates polarizability. ekb.eg |

| Electrophilicity Index (ω) | μ²/2η (where μ ≈ -χ) | Quantifies the electrophilic power of a molecule. researchgate.net |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods are instrumental in elucidating the detailed step-by-step mechanisms of chemical reactions. researchgate.net This involves mapping the potential energy surface of the reaction, identifying intermediates and, most importantly, the transition states that connect them.

For the sulfonation of 1-acetylpyrrole to form this compound, theoretical modeling can trace the entire reaction coordinate. The mechanism typically involves the formation of an intermediate σ-complex (also known as an arenium ion) where the electrophile (SO₃) has bonded to the pyrrole ring. researchgate.net By calculating the energies of the reactants, transition state(s), intermediate(s), and products, a complete energy profile can be constructed. The energy difference between the reactants and the highest-energy transition state defines the activation barrier (Ea), a critical parameter that governs the reaction rate. nih.gov Quantum chemical studies on related pyrrole sulfonations have successfully modeled these pathways. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics excels at describing electronic structure and reaction pathways, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular movements and interactions on a nanosecond or longer timescale. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape. The molecule possesses rotational freedom around the single bond connecting the pyrrole ring to the acetyl group and the bond to the sulfonic acid group. MD can reveal the most populated conformations and the energy barriers between them. researchgate.net

Furthermore, MD simulations are ideal for studying intermolecular interactions, such as the hydrogen bonding between the sulfonic acid group and surrounding solvent molecules like water. nih.gov These simulations can provide a detailed picture of the solvation shell around the molecule and quantify the strength and lifetime of hydrogen bonds, which are crucial for understanding its solubility and behavior in solution. science.gov

QSAR/QSPR Theoretical Frameworks in Chemical Space

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. For novel or less-studied compounds like this compound, for which extensive empirical data may be lacking, QSAR/QSPR frameworks provide a theoretical lens to predict its behavior and guide further research. These models are built upon the principle that the structural and electronic features of a molecule inherently determine its interactions and characteristics.

The development of a QSAR or QSPR model involves a systematic process. Initially, a dataset of structurally related compounds with known activities or properties is compiled. For this compound, this would ideally include a series of substituted pyrroles, sulfonic acids, and related heterocyclic compounds. Subsequently, a wide array of molecular descriptors are calculated for each compound in the dataset. These descriptors numerically represent various aspects of the molecular structure, including constitutional, topological, geometric, and electronic features.

Statistical methods, such as multiple linear regression (MLR) and more advanced machine learning algorithms like artificial neural networks (ANN), are then employed to establish a mathematical relationship between the molecular descriptors (independent variables) and the observed activity or property (dependent variable). mdpi.com The resulting equation or model, once rigorously validated, can be used to predict the activity or properties of new compounds, such as this compound, based solely on their calculated descriptors.

In the context of pyrrole derivatives, QSAR studies have been successfully applied to understand and predict a range of biological activities, including antioxidant capacity and enzyme inhibition. mdpi.comnih.gov For instance, research on pyrrole derivatives as antioxidants has shown that descriptors like HOMO (Highest Occupied Molecular Orbital) energy, polarizability, and bond lengths are crucial in predicting their radical scavenging activities. mdpi.com Similarly, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) have been used to model the inhibitory activity of substituted pyrroles against specific protein targets, highlighting the importance of steric and electrostatic fields in determining biological function. nih.govnih.gov

For sulfonic acid derivatives, QSAR models have been developed to predict properties like antimicrobial activity and sorption coefficients. epa.govmdpi.com These studies often find that topological indices, such as the valence zero-order molecular connectivity index, and quantum-chemical parameters like dipole moment and orbital energies, are significant predictors of the compounds' behavior. epa.govmdpi.com

Given the hybrid nature of this compound, a robust QSAR/QSPR model would likely incorporate a combination of descriptors that have proven effective for both pyrrole and sulfonic acid-containing compounds. Theoretical studies on structurally related acetylpyrroles have provided calculated values for key physicochemical properties that would serve as essential descriptors in such models. nih.gov These include enthalpies of formation, bond dissociation energies, and ionization enthalpies, which provide insight into the molecule's stability and reactivity.

The table below presents theoretically calculated physicochemical properties for the related compounds, 2-acetylpyrrole (B92022) and 3-acetylpyrrole. These values are examples of the types of descriptors that would be calculated for this compound and used as input for a QSAR/QSPR model to predict its activities and properties.

| Property | 2-Acetylpyrrole | 3-Acetylpyrrole | Unit |

|---|---|---|---|

| Gas-Phase Enthalpy of Formation | -53.6 | -42.8 | kJ·mol⁻¹ |

| N-H Bond Dissociation Enthalpy | 399.2 | 414.5 | kJ·mol⁻¹ |

| Gas-Phase Acidity (Enthalpy) | 1428.1 | 1454.4 | kJ·mol⁻¹ |

| Proton Affinity | 910.8 | 903.6 | kJ·mol⁻¹ |

| Adiabatic Ionization Enthalpy | 8.11 | 8.23 | eV |

| Adiabatic Electron Affinity | -0.59 | -0.70 | eV |

Data sourced from computational studies on acetylpyrrole isomers. nih.gov

By leveraging such theoretical frameworks, it is possible to navigate the vast chemical space and prioritize research efforts. For this compound, QSAR and QSPR models can generate hypotheses about its potential biological activities and physicochemical properties, which can then be tested and validated through targeted experimental studies. This synergy between computational prediction and empirical testing is a cornerstone of modern chemical and pharmaceutical research.

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Functionalized Pyrroles

1-Acetyl-1H-pyrrole-3-sulfonic acid serves as a valuable starting material for creating a wide array of substituted pyrrole (B145914) compounds. The N-acetyl group acts as a removable protecting group that also influences the reactivity of the pyrrole ring, while the sulfonic acid group at the C3 position can be either retained for its properties or transformed into other functional groups.

The synthesis of polysubstituted pyrroles is a field of intense research due to their prevalence in pharmaceuticals, natural products, and materials. nih.govorientjchem.org this compound offers a strategic entry point to such molecules. The N-acetyl group deactivates the pyrrole ring to a degree, allowing for more controlled reactions compared to unsubstituted pyrrole. pharmaguideline.com This group can later be removed under basic or acidic conditions to yield an N-H pyrrole, which can be subsequently functionalized.

The sulfonic acid moiety is a versatile handle for introducing further diversity. It can be converted into a sulfonyl chloride (-SO₂Cl), a highly reactive electrophile. This sulfonyl chloride can then react with a variety of nucleophiles (alcohols, amines) to form sulfonates and sulfonamides, respectively. Furthermore, the directing effects of the existing substituents can be exploited to introduce new groups at specific positions on the pyrrole ring, leading to highly functionalized derivatives that are otherwise difficult to access.

Table 1: Potential Synthetic Transformations of this compound

| Starting Compound | Reagent/Condition | Product | Potential Application |

|---|---|---|---|

| This compound | PCl₅ or SOCl₂ | 1-Acetyl-1H-pyrrole-3-sulfonyl chloride | Intermediate for sulfonamides/sulfonates |

| 1-Acetyl-1H-pyrrole-3-sulfonyl chloride | R-NH₂ (Amine) | 1-Acetyl-1H-pyrrole-3-sulfonamide | Biologically active compound synthesis |

| This compound | NaOH (aq), heat | 1H-Pyrrole-3-sulfonic acid | N-unsubstituted intermediate |

This table illustrates theoretical transformations based on the known reactivity of N-acylpyrroles and sulfonic acids.

Pyrrole-fused heterocyclic systems are core structures in many biologically active molecules and advanced materials. berhamporegirlscollege.ac.inuou.ac.in These systems can be constructed by building additional rings onto a pre-existing pyrrole core. This compound can serve as the foundational pyrrole unit for constructing such complex architectures. Annulation reactions, where a new ring is formed, can be designed to involve the carbon atoms of the pyrrole ring or its substituents. For example, a second heterocyclic ring could be fused across the C3 and C4 positions, a common motif in medicinal chemistry. berhamporegirlscollege.ac.in The functional groups of this compound can be chemically manipulated to contain the necessary reactive sites for these intramolecular cyclization reactions, providing a pathway to novel fused systems like pyrrolopyrazinones or other frameworks of pharmaceutical interest. mdpi.com

Development of Novel Reagents and Catalysts from this compound

The inherent properties of this compound allow it to function directly as a catalyst or be converted into specialized reagents. The presence of the sulfonic acid group is key to these applications.

Solid acid catalysts are increasingly favored in green chemistry for their ease of separation and recyclability. ekb.egrsc.org Sulfonic acid groups are potent Brønsted acids. As such, this compound itself, or when immobilized on a solid support, can function as a heterogeneous acid catalyst. jammuuniversity.ac.innih.gov Such catalysts are effective in a variety of organic transformations, including esterifications, acylations, and the synthesis of heterocyclic compounds like other pyrroles or imidazoles. ekb.egrsc.org The use of an organic-based sulfonic acid like this compound can offer different solubility and reactivity profiles compared to inorganic solid acids.

Furthermore, conversion of the sulfonic acid to a sulfonyl chloride derivative, as mentioned previously, transforms the molecule into a powerful electrophilic reagent. Pyrrole-based sulfonylating agents can be used to introduce the pyrrole-sulfonyl moiety into other molecules, a common strategy in medicinal chemistry to modify the properties of a drug candidate.

Utilization in Polymer Chemistry and Advanced Materials

Pyrrole-containing compounds are fundamental to the field of materials science, particularly for creating polymers with unique electronic and optical properties. researchgate.net

Polypyrrole is one of the most studied conducting polymers due to its high conductivity, stability, and ease of synthesis. researchgate.net However, unmodified polypyrrole is typically insoluble and difficult to process. researchgate.net A common strategy to overcome this is to use pyrrole monomers functionalized with solubilizing groups. conicet.gov.ar

This compound is an ideal candidate for this purpose. The sulfonic acid group (-SO₃H) is highly polar and can be deprotonated to form a sulfonate anion (-SO₃⁻), which dramatically increases water solubility. If this monomer is polymerized (typically electrochemically, after removal of the N-acetyl group), the resulting polymer chain would have sulfonic acid groups appended to it. mdpi.comazom.com This would create a "self-doped" conducting polymer that is soluble in water or other polar solvents, making it easy to cast into films or blend with other materials for applications in sensors, electrochromic devices, and antistatic coatings. conicet.gov.armetu.edu.tr

Table 2: Comparison of Unmodified vs. Sulfonated Polypyrrole Properties

| Property | Unmodified Polypyrrole | Hypothetical Polypyrrole from Pyrrole-3-sulfonic acid |

|---|---|---|

| Solubility | Insoluble in common solvents | Soluble in polar solvents (e.g., water) |

| Processability | Poor, requires in-situ polymerization | Good, solution processable |

| Doping | Requires external dopant anions | Self-doped via sulfonate groups |

| Applications | Electrodes, sensors | Printable electronics, antistatic coatings, biosensors |

Heterocyclic compounds form the core of a vast number of synthetic dyes. researchgate.net The pyrrole ring can act as a key component of a chromophore, the part of a molecule responsible for its color. The color of these dyes can be tuned by the addition of various substituents.

This compound is well-suited for dye synthesis for two main reasons. First, the pyrrole ring can participate in azo coupling reactions to form azo dyes, a major class of colorants. archive.org Second, the sulfonic acid group is a classic auxochrome and, more importantly, a water-solubilizing group. researchgate.net The presence of one or more sulfonic acid groups is a common feature in commercial textile dyes, as it allows the dye to be applied from an aqueous solution and helps it bind to polar fibers like wool, silk, and nylon. Therefore, this compound could be used as a coupling component or be modified to create a diazonium salt for the synthesis of novel, water-soluble pyrrole-based dyes.

Future Research Directions and Emerging Areas

Development of Asymmetric Synthetic Routes

The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. For 1-Acetyl-1H-pyrrole-3-sulfonic acid, the development of asymmetric synthetic routes could unlock access to enantiomerically pure derivatives with unique biological activities or chiroptical properties. Current research in the broader field of pyrrole (B145914) chemistry provides a roadmap for how this could be achieved.

Strategies for the asymmetric synthesis of functionalized pyrroles often involve the use of chiral catalysts or auxiliaries. chim.itsioc-journal.cnrsc.org For instance, chiral phosphoric acids have been successfully employed in asymmetric Paal-Knorr reactions to produce N-aryl substituted pyrroles with high enantioselectivity. chim.it Similarly, transition metal catalysis, particularly with palladium complexes featuring chiral ligands, has proven effective for the enantioselective construction of pyrrole frameworks. chim.it Another promising approach is the use of organocatalysis, which has been applied to the asymmetric synthesis of chiral pyrrolizines through cascade reactions. nih.gov

Future research could focus on adapting these methodologies to the synthesis of chiral analogs of this compound. This might involve introducing a chiral center at a substituent on the pyrrole ring or, more ambitiously, creating atropisomeric chirality if a bulky substituent were introduced at the N-acetyl group or another position, leading to restricted bond rotation. chim.it The successful development of such routes would require careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve high yields and stereoselectivity. sioc-journal.cn

Table 1: Potential Asymmetric Strategies for this compound Derivatives

| Synthetic Strategy | Catalyst/Auxiliary Example | Potential Application to Target Compound | Key Challenges |

|---|---|---|---|

| Asymmetric Paal-Knorr Reaction | Chiral Phosphoric Acid (CPA) | Synthesis of N-substituted chiral pyrrole sulfonic acids. | Compatibility of the sulfonic acid group with the reaction conditions. |

| Transition Metal Catalysis | Palladium complex with chiral ligand | Enantioselective C-H functionalization or cross-coupling reactions. | Catalyst poisoning by the sulfur-containing group. |

| Organocatalysis | Chiral amine or thiourea (B124793) catalyst | Cascade reactions to build complex chiral scaffolds. | Controlling multiple stereocenters. |

Flow Chemistry Applications in Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and process control. strath.ac.ukegasmoniz.com.pt The application of flow chemistry to the synthesis of this compound could lead to more efficient, sustainable, and cost-effective manufacturing processes.

The synthesis of heterocyclic compounds, including pyrroles, has been successfully translated to flow systems. nih.govmdpi.comuc.pt These processes often allow for rapid reaction optimization and can handle hazardous reagents or intermediates more safely by minimizing their accumulation. For the sulfonation step in the synthesis of the target compound, flow reactors could offer precise control over reaction temperature and mixing, which is crucial for managing the highly exothermic nature of sulfonation reactions. nih.govgoogle.com

Furthermore, the use of solid-supported reagents and catalysts is particularly well-suited for flow chemistry. unipr.it For example, a supported sulfonic acid catalyst could be packed into a column reactor for continuous esterification or other acid-catalyzed reactions on a pyrrole precursor. nih.gov This approach simplifies product purification, as the catalyst is retained within the reactor, and allows for catalyst recycling. Future work could focus on developing a fully integrated, multi-step flow synthesis of this compound from simple starting materials. uc.pt

Integration with Supramolecular Chemistry

Supramolecular chemistry, the study of non-covalent interactions, offers a powerful toolkit for designing novel materials and functional systems. The structure of this compound, with its combination of a π-rich aromatic pyrrole ring and a highly polar, hydrogen-bonding sulfonic acid group, makes it an excellent candidate for supramolecular applications.

The sulfonate group is known to be a strong hydrogen bond acceptor and can participate in the formation of extended networks and coordination polymers. researchgate.net This has been exploited in the design of metal-organic frameworks (MOFs) and other crystalline materials. Similarly, water-soluble macrocycles like p-sulfonatocalix[n]arenes demonstrate the ability of sulfonate groups to drive host-guest interactions, particularly with cationic species. nankai.edu.cnnih.gov

Future research could explore the self-assembly of this compound or its derivatives into well-defined nanostructures, such as fibers, gels, or vesicles. acs.orgmdpi.com The interplay between the hydrogen bonding of the sulfonic acid groups and the π-π stacking of the pyrrole rings could lead to the formation of unique supramolecular polymers. acs.org Furthermore, the compound could be used as a guest molecule in host-guest systems with macrocyclic hosts like pillararenes, potentially leading to pH-responsive materials. frontiersin.org The ability of sulfonated block copolymers to self-assemble into ordered morphologies for applications like proton exchange membranes also suggests that polymers incorporating the this compound moiety could have interesting properties. mdpi.comacs.orgresearchgate.net

Table 2: Supramolecular Applications of this compound

| Supramolecular System | Key Interaction | Potential Application |

|---|---|---|

| Self-Assembly | Hydrogen bonding (sulfonate), π-π stacking (pyrrole) | Hydrogels, liquid crystals, nanostructured materials. |

| Host-Guest Chemistry | Electrostatic and hydrophobic interactions | Molecular recognition, sensing, drug delivery. |

| Coordination Polymers/MOFs | Coordination of the sulfonate group to metal ions | Catalysis, gas storage, separation. |

Exploration of New Catalytic Applications

The unique electronic and structural features of this compound suggest that it could be a precursor to novel catalysts. Pyrrole-containing ligands are widely used in coordination chemistry and have been shown to support a variety of catalytically active metal centers. nih.govresearchgate.netacs.org The presence of both a nitrogen atom in the pyrrole ring and oxygen atoms in the sulfonate group provides multiple potential coordination sites.

One avenue of research could be the development of pyrrole-based pincer ligands derived from this compound. nih.govacs.org These tridentate ligands can form highly stable complexes with transition metals and have shown promise in a range of catalytic transformations, including dehydrogenative coupling and nitrogen fixation. researchgate.netrsc.org The sulfonic acid group could be used to tune the solubility of the catalyst, for example, to create water-soluble catalysts that are easily separated from organic products.

Another potential application is in the field of organocatalysis. The compound itself combines a Brønsted acidic site (the sulfonic acid) with a Lewis basic site (the acetyl carbonyl oxygen). This bifunctional nature could be exploited in reactions where both acidic and basic activation are required. Furthermore, the sulfonic acid group could be used to immobilize the molecule onto a solid support, creating a heterogeneous organocatalyst that is easily recoverable and reusable. unipr.itekb.eg The catalytic activity of pyrrole derivatives in various organic transformations is an active area of research, and the unique substitution pattern of this compound makes it a compelling candidate for exploration. tandfonline.comfrontiersin.orgresearchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1-acetyl-1H-pyrrole-3-sulfonic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves sulfonation of 1-acetyl-1H-pyrrole using chlorosulfonic acid (ClSO₃H) in acetonitrile at 0–5°C. Key steps include:

- Reagent stoichiometry: A 1:1.2 molar ratio of substrate to ClSO₃H minimizes side reactions.

- Temperature control: Maintaining 0–5°C prevents decomposition or over-sulfonation.

- Workup: Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (5% MeOH in DCM).

- Yield optimization: TLC monitoring (Rf ~0.3 in 9:1 DCM:MeOH) confirms reaction progress, achieving yields up to 68% .

Table 1. Sulfonation efficiency under varying conditions

| Sulfonating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| ClSO₃H | Acetonitrile | 0–5 | 68 | >95% |

| SO₃-pyridine | DCM | 25 | 42 | 88% |

Q. Which analytical techniques are most effective for characterizing this compound and confirming its regioselectivity?

Methodological Answer: A multi-technique approach is recommended:

- NMR spectroscopy: ¹H/¹³C NMR identifies acetyl (-COCH₃) and sulfonic acid (-SO₃H) groups. For example, the C3-sulfonation position is confirmed by downfield shifts of adjacent protons (δ 7.2–7.5 ppm in ¹H NMR).

- FT-IR: Strong absorption bands at 1180 cm⁻¹ (S=O stretching) and 1700 cm⁻¹ (C=O stretching).

- Mass spectrometry: ESI-MS in negative mode shows [M–H]⁻ ion at m/z 203.

- HPLC: Reverse-phase C18 columns (0.1% TFA in water/acetonitrile gradient) assess purity (>95%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer: Stability studies should be conducted across pH 2–12 using buffer solutions (e.g., phosphate, acetate). Key findings:

- Acidic conditions (pH < 5): Stable for >72 hours; minimal degradation.

- Neutral/basic conditions (pH ≥ 7): Hydrolysis of the acetyl group occurs, reducing purity to <80% within 24 hours.

- Recommended storage: Acidic buffers (pH 3–4) at 4°C for long-term stability .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonation at the C3 position in 1-acetyl-1H-pyrrole derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric effects:

- Electronic factors: The acetyl group at N1 deactivates the pyrrole ring, directing electrophilic sulfonation to the electron-rich C3 position.

- Steric hindrance: Bulky sulfonating agents (e.g., SO₃-pyridine complex) favor C3 due to reduced steric clash compared to C2.

- Computational validation: DFT calculations (B3LYP/6-311++G(d,p)) show higher Fukui indices for electrophilic attack at C3 vs. C2 (0.12 vs. 0.08) .

Q. How can computational modeling predict reaction pathways for sulfonic acid derivatives of heterocyclic compounds?

Methodological Answer: Use quantum mechanical calculations to:

- Map potential energy surfaces: Identify transition states and intermediates for sulfonation.

- Solvent effects: Apply polarizable continuum models (PCM) for acetonitrile or DCM.

- Kinetic analysis: Calculate activation energies (ΔG‡) to compare C3 vs. C2 sulfonation (e.g., ΔG‡ = 28.5 kcal/mol for C3 vs. 32.1 kcal/mol for C2) .

Q. What strategies are effective for impurity profiling during scale-up synthesis of this compound?

Methodological Answer: Implement a tiered analytical workflow:

- Step 1: LC-MS with high-resolution Q-TOF detects trace impurities (e.g., over-sulfonated byproducts).

- Step 2: Preparative HPLC isolates impurities for structural elucidation via 2D NMR.

- Step 3: Adjust reaction stoichiometry (e.g., reduce ClSO₃H to 1:1 molar ratio) to suppress byproduct formation .

Table 2. Common impurities and mitigation strategies

| Impurity | Source | Mitigation |

|---|---|---|

| 1-Acetyl-1H-pyrrole-2-sulfonic acid | Competing sulfonation | Lower reaction temperature (0°C) |

| Di-sulfonated derivative | Excess ClSO₃H | Reduce ClSO₃H stoichiometry |

Q. How does the sulfonic acid group influence the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer: Conduct molecular docking and MD simulations to study:

- Binding affinity: The sulfonic acid group forms strong hydrogen bonds with active-site residues (e.g., Lys or Arg in enzymes).

- Solubility effects: Enhanced aqueous solubility (logP = -1.2) improves bioavailability but may reduce membrane permeability.

- Experimental validation: Use surface plasmon resonance (SPR) to measure binding kinetics (KD = 2.3 µM for PYCR1 inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.